molecular formula CH4O B12052580 methan(17O)ol

methan(17O)ol

Cat. No.: B12052580
M. Wt: 33.042 g/mol
InChI Key: OKKJLVBELUTLKV-VQEHIDDOSA-N
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Description

Methan(17O)ol (CH₃¹⁷OH) is an isotopologue of methanol where the oxygen atom is replaced by the ¹⁷O isotope. Oxygen-17 is a stable, NMR-active isotope with a nuclear spin quantum number (I) of 5/2 and a natural abundance of 0.038% . Due to its low abundance, ¹⁷O enrichment is required for practical applications, significantly increasing production costs . This compound is primarily utilized in solid-state nuclear magnetic resonance (SSNMR) studies to investigate oxygen environments in materials such as metal-organic frameworks (MOFs) and catalysts. Its unique isotopic signature enables the detection of oxygen-containing functional groups, electric field gradient (EFG) parameters, and chemical shift tensors, providing insights into molecular dynamics and structural heterogeneity .

Properties

Molecular Formula

CH4O

Molecular Weight

33.042 g/mol

IUPAC Name

methan(17O)ol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2+1

InChI Key

OKKJLVBELUTLKV-VQEHIDDOSA-N

Isomeric SMILES

C[17OH]

Canonical SMILES

CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methan(17O)ol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound follows similar methods to those used for regular methanol, with the incorporation of oxygen-17 isotope in the process. This can be achieved by using oxygen-17 enriched water in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methan(17O)ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like hydrogen halides (HCl, HBr) are commonly used.

Major Products

    Oxidation: Formaldehyde, formic acid.

    Reduction: Methane.

    Substitution: Methyl halides (e.g., methyl chloride).

Scientific Research Applications

Methan(17O)ol has several scientific research applications:

Mechanism of Action

The mechanism of action of methan(17O)ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Isotopic Variants of Methanol

Table 1: Key Isotopologues of Methanol and Their Applications

Compound Isotope(s) Natural Abundance NMR Activity Primary Applications Research Findings
Methan(17O)ol ¹⁷O 0.038% Yes (¹⁷O) SSNMR studies, oxygen site analysis Enables structural resolution in MOFs
Methanol-18O ¹⁸O 0.2% No Mass spectrometry, isotopic tracing Used in atmospheric chemistry (e.g., Δ¹⁷O studies)
Methanol-d₁ ²H (D) ~0.015% (D) Yes (²H) Solvent for ¹H-decoupled NMR, kinetic studies Kinetic isotope effect (kMeOH/kMeOD = 1.39) observed in solvolysis
Regular Methanol ¹⁶O, ¹H 99.76% (¹⁶O) No (for O) Industrial solvent, synthesis Low cost, widespread use
Key Differences:
  • NMR Utility: this compound is uniquely valuable for ¹⁷O SSNMR due to the isotope’s spin-5/2 nucleus, which provides detailed EFG and chemical shift data. In contrast, methanol-d₁ is used for ²H NMR or to eliminate ¹H interference in solvent studies .
  • Cost and Accessibility: ¹⁷O enrichment is expensive, limiting this compound’s use to specialized research. Methanol-18O and deuterated variants are more accessible but serve distinct purposes (e.g., isotopic tracing or solvent effects) .
  • Isotope Effects: Deuterated methanol exhibits significant kinetic isotope effects (e.g., 1.39-fold rate reduction in solvolysis), while ¹⁷O substitution has minimal impact on reaction kinetics but is critical for NMR sensitivity .

Comparison with Other Oxygen-Containing Solvents

This compound is distinguished from non-methanol oxygenated solvents (e.g., ethanol, acetone) by its isotopic labeling and niche applications. For example:

  • Water-17O : Widely used in hydrological and atmospheric studies (e.g., Δ¹⁷O in CO₂ or nitrate) but unrelated to organic synthesis .

Role in Material Science

This compound is critical for preparing ¹⁷O-enriched MOFs, where it reacts with metal precursors to incorporate ¹⁷O into the framework. This allows SSNMR to distinguish surface vs. bulk oxygen sites, a capability absent in non-isotopic methanol . For example, Wang et al. (2017) used surface-selective ¹⁷O labeling to resolve oxygen dynamics in ceria nanoparticles .

Structural Analysis via SSNMR

Studies using this compound have revealed:

  • MOF Dynamics : ¹⁷O SSNMR identified distinct oxygen species in MOFs, correlating with catalytic activity .
  • Surface Chemistry: In ceria nanomaterials, ¹⁷O NMR resolved oxygen vacancies and surface terminations .

Limitations and Challenges

  • High Cost : ¹⁷O enrichment increases expenses, restricting use to high-impact studies .
  • Spectral Broadening : ¹⁷O’s quadrupolar moment causes broad NMR peaks, requiring advanced techniques for resolution .

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